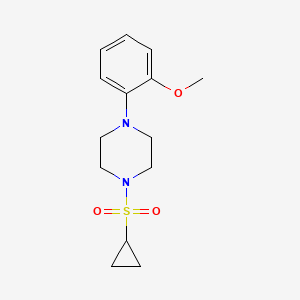

![molecular formula C12H10N4O4S2 B2932369 methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034450-01-4](/img/structure/B2932369.png)

methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . Compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in bearing an EDG in the same position .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They exhibit good solid-state emission intensities .Applications De Recherche Scientifique

Enzymatic Inhibition and Antiproliferative Activity

Compounds with a pyrazolo[1,5-a]pyrimidine structure have shown potent enzymatic inhibitory activity against certain kinases and excellent antiproliferative activity against various cell lines, suggesting potential applications in cancer research and treatment .

Selective Inhibition of Receptors

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel selective inhibitors for certain receptors like discoidin domain receptor 1 (DDR1), which could be significant in developing treatments for diseases where these receptors play a crucial role .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties, suggesting uses in material science and imaging technologies .

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry due to their significant pharmacological properties, indicating a broad range of potential therapeutic applications .

Scaffold-Hopping Strategy in Drug Design

These compounds have been used in scaffold-hopping strategies for the design of chemically diverse inhibitors targeting key signaling pathways in immunology and oncology .

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit CDK2, thereby altering cell cycle progression .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, inhibition of CDK2 can affect the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The compound’s action at the molecular and cellular level could lead to changes in cell behavior. For instance, if the compound inhibits CDK2, it could lead to cell cycle arrest and potentially induce apoptosis .

Propriétés

IUPAC Name |

methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKYVMJNJQAUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

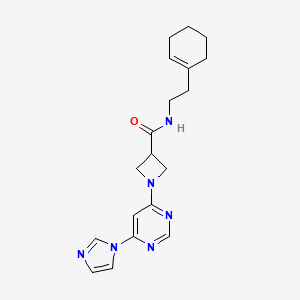

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932295.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)